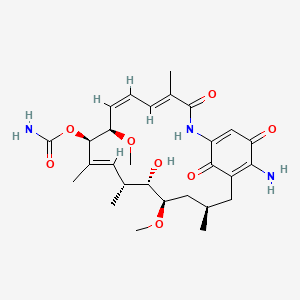
17-Aminodemethoxygeldanamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Aminodemethoxygeldanamycin is a derivative of geldanamycin, an ansamycin antibiotic. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology. It is known for its ability to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Aminodemethoxygeldanamycin typically involves the modification of geldanamycinThis process often requires specific reagents and conditions, such as the use of reducing agents like lithium aluminum hydride (LiAlH4) and subsequent amination using ammonia or amine derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, the bacterium that produces geldanamycin. The fermentation broth is then subjected to extraction and purification processes to isolate geldanamycin, which is subsequently chemically modified to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: 17-Aminodemethoxygeldanamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinone structure to hydroquinone.
Substitution: Amino groups can be introduced or modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Amination reactions often use ammonia or primary amines under basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to produce compounds with different biological activities .
Aplicaciones Científicas De Investigación
17-Aminodemethoxygeldanamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinone derivatives.
Biology: The compound is utilized to investigate the role of HSP90 in cellular processes.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit HSP90, leading to the degradation of oncogenic proteins.
Industry: The compound is explored for its potential in developing new therapeutic agents and as a tool in drug discovery
Mecanismo De Acción
17-Aminodemethoxygeldanamycin exerts its effects primarily by inhibiting HSP90. HSP90 is a molecular chaperone that assists in the proper folding, stability, and function of many proteins, including those involved in cancer cell growth and survival. By binding to the ATP-binding domain of HSP90, this compound disrupts its chaperone function, leading to the degradation of client proteins and inhibition of tumor growth .
Comparación Con Compuestos Similares
17-Allylamino-17-demethoxygeldanamycin (17-AAG): Another derivative of geldanamycin, known for its anticancer properties.
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): A water-soluble analogue with similar HSP90 inhibitory activity.
Uniqueness: 17-Aminodemethoxygeldanamycin is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike its analogues, it has shown different efficacy profiles in various cancer cell lines, making it a valuable compound for targeted cancer therapy .
Propiedades
Fórmula molecular |
C28H39N3O8 |
|---|---|
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16-,21-,22-,24+,26-/m1/s1 |
Clave InChI |
XYFFWTYOFPSZRM-NBTLBREFSA-N |
SMILES isomérico |
C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-hex-4-en-2-yl-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B10858223.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10858229.png)


![2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine](/img/structure/B10858245.png)
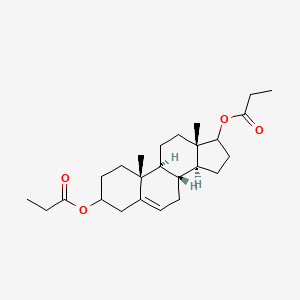
![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)
![(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858268.png)
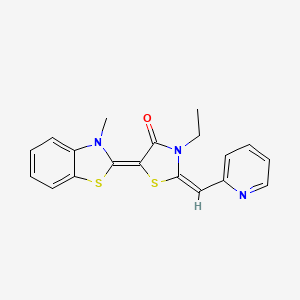
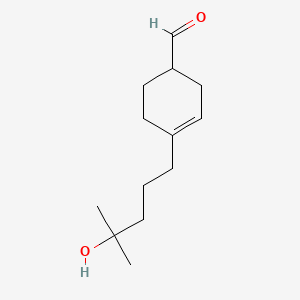

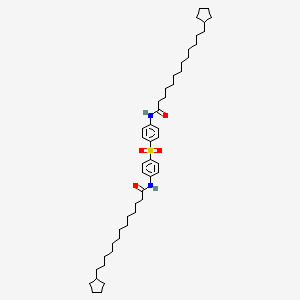
![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
